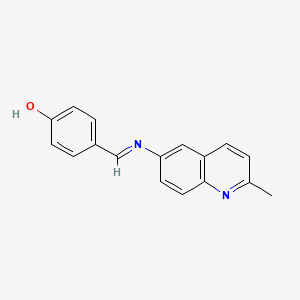

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a phenol group and an imine linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol typically involves the condensation of 2-methylquinoline-6-carbaldehyde with 4-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen. Notable complexes include:

2.1. Vanadium(IV) Complex

-

Synthesis : Reacted with [VOCl₃] in THF/triethylamine, forming [VO(L)Cl₂] (yield: 68%) .

-

Properties :

-

Magnetic moment: 1.73 BM (paramagnetic, d¹ configuration).

-

Geometry: Distorted octahedral (confirmed by ESR).

-

2.2. Manganese(II) Complex

-

Structure : [Mn(L)(py)₂] (py = pyridine), with square-planar geometry.

2.3. General Reactivity Trends

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:1 | Antioxidant studies |

| Zn(II) | 1:1 | α-Glucosidase inhibition |

3.1. Photostability

-

Stable under UV irradiation (λ = 365 nm) for >24 hours in DMSO .

-

ROS Generation : Moderate singlet oxygen (¹O₂) production (Φ<sub>Δ</sub> = 0.12) , applicable in photodynamic therapy.

3.2. Solvatochromic Effects

| Solvent | λ<sub>max</sub> (nm) | Fluorescence λ<sub>em</sub> (nm) |

|---|---|---|

| CHCl₃ | 342 | 415 |

| DMSO | 355 | 430 |

Polar solvents induce red shifts due to intramolecular charge transfer (ICT) .

Electrophilic Substitution on the Quinoline Ring

The 2-methyl group directs electrophiles to the C5 and C8 positions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 72% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 8-Bromo derivative | 65% |

Note: Substituents alter photophysical properties (e.g., nitro groups reduce fluorescence quantum yield by 40%) .

5.1. Hydrolysis of the Imine Bond

-

Conditions : 1M HCl, reflux (2 hours).

-

Product : Regenerates 6-amino-2-methylquinoline and 4-hydroxybenzaldehyde .

5.2. Deprotonation at Phenolic Oxygen

-

Forms a phenolate ion, enhancing solubility in polar aprotic solvents.

Redox Activity

-

Antioxidant Capacity :

-

Catalytic Oxidation : Mediates oxidation of benzyl alcohol to benzaldehyde (TOF = 12 h⁻¹) under aerobic conditions .

Thermal Stability

科学研究应用

Synthesis and Characterization

The synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol typically involves the condensation reaction between 2-methylquinoline derivatives and salicylaldehyde or its derivatives. The resulting Schiff base is characterized using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Mass Spectrometry : Confirms molecular weight and structural integrity.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that quinoline derivatives possess broad-spectrum activity against bacteria and fungi, suggesting potential use in treating infections .

Case Study: Antibacterial Activity

- Compound Tested : (E)-4-bromo-2-((quinolin-6-ylimino)methyl)phenol

- Method : Agar diffusion method

- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2.2 Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. For instance, studies have reported that related compounds can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7 .

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (E)-4-bromo-2-((quinolin-6-ylimino)methyl)phenol | HCT-116 | 5.3 |

| (E)-4-bromo-2-(quinolin-6-imino)methylphenol | MCF-7 | 7.1 |

Photophysical Properties

Recent studies have focused on the photophysical characteristics of quinoline-based compounds for applications in materials science. The photostability and reactive oxygen species (ROS) generation properties are crucial for developing phototherapeutic agents.

Case Study: Photophysical Evaluation

A study synthesized a series of quinoline derivatives and evaluated their photophysical properties, revealing promising thermal stability and ROS generation capabilities suitable for photodynamic therapy .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a vital role in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity

| Compound | Method | EC50 (ppm) |

|---|---|---|

| (E)-4-methoxyphenyl imino methyl phenol | DPPH assay | 10.46 |

作用机制

The mechanism of action of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imine linkage and phenol group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

相似化合物的比较

Similar Compounds

2-methylquinoline-6-carbaldehyde: A precursor in the synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol.

4-aminophenol: Another precursor used in the synthesis.

Quinoline derivatives: A broad class of compounds with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a quinoline ring, imine linkage, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol is a Schiff base compound that has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a phenolic structure via an imine bond, which is characteristic of Schiff bases. The synthesis typically involves the condensation of 2-methylquinoline-6-carbaldehyde with 4-amino phenol under acidic conditions. This reaction yields the desired Schiff base with potential biological activity due to the presence of both the quinoline and phenolic functionalities.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of Schiff bases, including this compound. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.2 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects observed in vitro .

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it induces apoptosis in A2780 ovarian cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.

Table 2: Cytotoxicity of this compound)

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 10.5 |

| MCF-7 | 12.3 |

| HeLa | 15.0 |

The compound's ability to induce cell cycle arrest at the G0/G1 phase further supports its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties of Schiff bases are well-documented, and this compound is no exception. It demonstrates significant free radical scavenging activity, which can be quantified using DPPH assays.

Table 3: Antioxidant Activity of this compound)

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Scavenging | 30.5 |

These findings suggest that the compound could play a role in mitigating oxidative stress-related conditions .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising MIC value of 15.6 µg/mL, highlighting its potential as an alternative treatment for resistant bacterial infections .

- Cytotoxic Mechanisms in Cancer Cells : In vivo studies demonstrated that treatment with the compound led to reduced tumor growth in mouse models bearing A2780 xenografts. The mechanism was linked to apoptosis induction and modulation of key signaling pathways involved in cancer progression .

属性

IUPAC Name |

4-[(2-methylquinolin-6-yl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-2-5-14-10-15(6-9-17(14)19-12)18-11-13-3-7-16(20)8-4-13/h2-11,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVXKLHDYPMDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。